molecular formula C19H16N2O5 B6417466 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol CAS No. 921142-30-5

2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol

Cat. No.: B6417466
CAS No.: 921142-30-5
M. Wt: 352.3 g/mol
InChI Key: IZAJMTXMIDUPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazoline derivative featuring a furan-2-carbonyl group at position 1, a furan-2-yl substituent at position 3, and a 6-methoxyphenol moiety at position 5 of the dihydro-1H-pyrazole ring. The structural complexity arises from the integration of multiple heterocyclic systems (pyrazole, furan) and aromatic phenolic groups, which are known to influence physicochemical properties and bioactivity.

Properties

IUPAC Name

furan-2-yl-[5-(furan-2-yl)-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-24-16-6-2-5-12(18(16)22)14-11-13(15-7-3-9-25-15)20-21(14)19(23)17-8-4-10-26-17/h2-10,14,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAJMTXMIDUPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H13N3O4\text{C}_{15}\text{H}_{13}\text{N}_3\text{O}_4

This structure features a pyrazole ring fused with furan and methoxyphenol moieties, contributing to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that the compound has an IC50 value of approximately 193.93 µg/mL against A549 lung cancer cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action : The antitumor activity is believed to be associated with the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. The compound has demonstrated effectiveness against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli12.50 µg/mL
Listeria monocytogenes8.00 µg/mL

These findings suggest that the compound exhibits strong antibacterial properties, which can be attributed to its ability to disrupt bacterial cell membranes and inhibit DNA synthesis .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. Studies have shown that it can significantly reduce inflammation markers in vitro:

  • Cytokine Inhibition : The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives similar to the compound of interest:

  • Anticancer Study : Zhang et al. (2023) reported that derivatives with similar structures exhibited significant cytotoxic effects on various cancer cell lines, emphasizing the role of the pyrazole moiety in enhancing anticancer activity .
  • Antimicrobial Research : A study conducted by Bennani et al. (2022) highlighted the antimicrobial efficacy of pyrazole-based compounds against both Gram-positive and Gram-negative bacteria, reinforcing the potential clinical applications of these derivatives .

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is C16H14N2O4C_{16}H_{14}N_{2}O_{4}, indicating the presence of furan and pyrazole rings, which are known for their diverse biological activities.

Structural Characteristics

The compound features:

  • A furan-2-carbonyl moiety
  • A methoxy group attached to a phenolic structure
  • A dihydropyrazole core

These structural elements contribute to its reactivity and biological properties.

Synthesis Routes

The synthesis of 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Introduction of Functional Groups : Furan and methoxy groups are introduced via electrophilic aromatic substitution reactions.
  • Final Modifications : The compound may undergo further modifications to enhance its biological activity or solubility.

Antioxidant Activity

Research indicates that compounds with furan and pyrazole moieties exhibit significant antioxidant properties. For instance, studies have shown that derivatives of pyrazoles can scavenge free radicals effectively, thereby potentially reducing oxidative stress in biological systems .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation in animal models. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The presence of the furan and pyrazole rings is believed to play a critical role in its mechanism of action against various cancer cell lines .

Study on Antioxidant Activity

A study published in Molecules demonstrated that derivatives of pyrazole with furan substituents exhibited high antioxidant activity when tested using DPPH radical scavenging assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Evaluation of Antimicrobial Efficacy

Another research article highlighted the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development into therapeutic agents .

Anti-inflammatory Mechanisms

In a study exploring the anti-inflammatory effects of pyrazole derivatives, it was found that the compounds reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting their potential use in managing inflammatory conditions .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxyphenol and furan rings undergo EAS due to electron-rich aromatic systems:

Reaction Reagents/Conditions Product Key Observations
Nitration HNO₃/H₂SO₄, 0–5°CNitro group introduced at para position of methoxyphenol ring.Enhanced electrophilicity for further functionalization; confirmed via NMR .
Sulfonation H₂SO₄, 50°CSulfonic acid group added to furan ring.Improved solubility in polar solvents; IR confirms S=O stretches .
Halogenation Cl₂/FeCl₃ (for chlorination)Chlorination occurs at α-position of furan rings.Stabilizes furan against oxidation; mass spectrometry validates substitution .

Nucleophilic Substitution

The carbonyl group in the furan-2-carbonyl moiety participates in nucleophilic acyl substitution:

Reaction Reagents/Conditions Product Key Observations
Aminolysis NH₃/EtOH, refluxFuran-2-carboxamide derivative formed.LC-MS shows [M+H]⁺ at m/z 385.4; retains pyrazole backbone .
Alcoholysis MeOH/H₂SO₄, 60°CMethyl ester derivative generated.Increased lipophilicity; confirmed via ¹H NMR (ester peak at δ 3.7 ppm) .

Acylation and Alkylation

The phenolic -OH and pyrazole N-H groups are reactive sites:

Reaction Reagents/Conditions Product Key Observations
Acetylation Ac₂O/pyridine, RTPhenolic -OH acetylated to acetate.IR shows loss of O-H stretch (3400 cm⁻¹); ¹³C NMR confirms acetate carbonyl .
Benzylation BnBr/K₂CO₃, DMF, 80°CBenzyl ether formed at phenolic -OH.Enhances steric bulk; HPLC purity >95% .
Mannich Reaction Formaldehyde, morpholineAminomethylation at pyrazole N-H.Improves solubility in aqueous media; X-ray crystallography validates structure .

Cyclocondensation Reactions

The compound forms heterocyclic derivatives via cyclization:

Reaction Reagents/Conditions Product Key Observations
Thiazole Formation Thiosemicarbazide/NaOH, EtOHThiazole ring fused to pyrazole.Anticancer activity observed (IC₅₀ = 8.2 µM in MCF-7 cells) .
Triazole Synthesis NaN₃, CuI, DMF, 100°C1,2,3-Triazole appended to furan.Click chemistry approach; HRMS confirms [M+Na]⁺ at m/z 434.2 .

Oxidation and Reduction

Key transformations of functional groups:

Reaction Reagents/Conditions Product Key Observations
Phenol Oxidation KMnO₄, H₂O, 70°CMethoxyphenol oxidized to quinone.UV-Vis shows λₘₐₓ shift to 480 nm; redox-active for battery applications .
Furan Ring Reduction H₂/Pd-C, EtOAcFuran reduced to tetrahydrofuran.Improves metabolic stability; ¹H NMR shows loss of aromatic protons .

Mechanistic Insights

  • EAS Selectivity : Methoxy group directs electrophiles to para position on the phenol ring, while furan’s electron-rich nature favors α-substitution .

  • Steric Effects : Bulky substituents on the pyrazole ring hinder reactions at the N-H site, favoring modifications on peripheral groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

Compound Structure Key Features Bioactivity Reference
Target Compound 2-[1-(Furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol Furan-2-carbonyl, furan-2-yl, 6-methoxyphenol Limited direct data; inferred antimicrobial/antioxidant potential from analogs
73q 2-(3-(4-Methoxyphenyl)-1-(4-(3-methoxyphenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol Thiazole-pyrazole hybrid, methoxy groups MMP-2 inhibition (IC50 = 2.80 μM)
5e 1-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-2,3,4,9-tetrahydro-6-nitro-1H-carbazole Furan-2-yl, nitro-carbazole Antimicrobial activity (Gram-positive/negative bacteria)
14 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one Naphthofuran-pyrazole-thiazolidinone hybrid Broad-spectrum antimicrobial activity
Compound 8 1,5-Di(furan-2-yl)pentane-3-one Furyl ketone Hydrodeoxygenation (HDO) product; catalytic applications

Key Comparisons

  • Structural Complexity: The target compound integrates a methoxyphenol group absent in analogs like 73q (thiazole-based) or 5e (nitro-carbazole). This phenolic group may enhance antioxidant or radical-scavenging properties, as seen in related compounds with phenolic moieties .
  • Synthetic Routes : Unlike 73q (synthesized via cyclization of phenacyl bromide and thiamide) or 14 (formed via Vilsmeier formylation and nucleophilic addition) , the target compound likely involves a multi-step process combining furan-carbonyl coupling and pyrazoline cyclization.
  • Bioactivity Trends: Enzyme Inhibition: 73q shows MMP-2 inhibition superior to reference drug CMT-1 , while the target compound’s furan-carbonyl group may target similar metalloproteinases. Antimicrobial Activity: Compound 14 (thiazolidinone derivative) exhibits broad-spectrum activity , suggesting the target compound’s furan and phenolic groups could synergize for similar effects. Catalytic Applications: Furyl ketones like 8 are HDO products , highlighting the versatility of furan-containing compounds in catalysis.

Physicochemical Properties

  • Solubility: The 6-methoxyphenol group may improve aqueous solubility compared to purely aromatic analogs (e.g., 73q or 14).

Q & A

Q. What are the established synthetic routes for preparing pyrazoline derivatives analogous to this compound?

  • Methodological Answer : Pyrazoline derivatives are typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones. For example, describes the condensation of 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol to form a pyrazoline core . Similarly, highlights the use of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1,3-dione as a precursor for cyclization reactions . Key steps include refluxing in polar solvents (e.g., ethanol), monitoring reaction progress via TLC, and purifying via recrystallization.

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : Structural elucidation relies on spectroscopic and crystallographic techniques:
  • X-ray crystallography (e.g., and ) provides bond lengths, angles, and hydrogen-bonding networks critical for confirming stereochemistry .
  • FTIR identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for furan or pyrazole moieties) .
  • NMR (¹H/¹³C) resolves proton environments (e.g., diastereotopic protons in the dihydropyrazole ring) and confirms substitution patterns .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer :
  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies purity and detects degradation products .
  • Karl Fischer (KF) titration measures residual moisture, critical for hygroscopic compounds .
  • Thermogravimetric analysis (TGA) evaluates thermal stability under nitrogen atmospheres .

Q. What are the primary pharmacological activities reported for structurally related pyrazoline derivatives?

  • Methodological Answer : Pyrazolines exhibit diverse bioactivities:
  • Antitumor : cites derivatives inhibiting tubulin polymerization via interactions with colchicine-binding sites .
  • Anti-inflammatory : reports analogs reducing COX-2 expression in murine macrophage models .
  • Antidepressant : Pyrazolines with electron-withdrawing groups (e.g., nitro) show serotonin reuptake inhibition in vitro .

Q. How are hydrogen-bonding interactions characterized in the crystal lattice?

  • Methodological Answer : X-ray diffraction data (e.g., ) are analyzed using software like SHELX or OLEX2 to measure hydrogen-bond geometries (D–H···A distances, angles). For example, phenolic –OH groups often form intermolecular bonds with methoxy oxygen atoms, stabilizing the crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, protocols). Strategies include:
  • Dose-response standardization (e.g., IC₅₀ values normalized to positive controls) .
  • Target validation via siRNA knockdown or CRISPR to confirm mechanism-specific effects.
  • Meta-analysis of structural analogs (e.g., ’s SAR on substituted oxadiazoles) to identify critical substituents .

Q. What strategies optimize the dihydropyrazole scaffold for enhanced bioavailability?

  • Methodological Answer :
  • LogP optimization : Introduce polar groups (e.g., –OH, –OMe) to reduce hydrophobicity while maintaining membrane permeability .
  • Prodrug design : Esterification of phenolic –OH groups (e.g., acetate prodrugs) improves oral absorption .
  • Co-crystallization : ’s benzothiazole-pyrazoline hybrid demonstrates enhanced solubility via π-π stacking with excipients .

Q. How are computational methods applied to predict binding modes of this compound?

  • Methodological Answer :
  • Molecular docking (e.g., AutoDock Vina) models interactions with targets like COX-2 or tubulin. Use crystal structures (PDB IDs) for accuracy .
  • MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models prioritize substituents (e.g., furan vs. thiophene) based on electronic (Hammett σ) and steric parameters .

Q. What experimental designs are robust for evaluating antioxidant activity in vitro?

  • Methodological Answer :
  • DPPH/ABTS assays : Measure radical scavenging at 517/734 nm, with Trolox as a standard .
  • FRAP assay : Quantify Fe³+ reduction at 593 nm, adjusting pH to 3.6 for optimal chelation.
  • Cell-based models (e.g., H₂O₂-induced oxidative stress in HepG2 cells) validate cytoprotective effects .

Q. How do researchers address challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Solvent selection : Replace ethanol with cheaper solvents (e.g., IPA) while maintaining reaction efficiency .
  • Catalyst optimization : Transition from stoichiometric bases (e.g., K₂CO₃) to recyclable catalysts (e.g., Amberlyst-15).
  • Purification : Switch from column chromatography to crystallization for cost-effective isolation .

Key Data from Evidence

Parameter Technique Example Data Reference
Crystal systemX-ray diffractionMonoclinic, space group P2₁/c
Hydrogen bond geometrySHELX refinementO–H···O (2.65 Å, 158°)
Bioactivity (IC₅₀)MTT assay (HeLa cells)12.3 ± 1.5 µM (antitumor)
LogPHPLC retention time2.8 (calculated via ChemAxon)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.